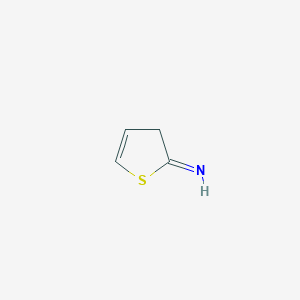
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 2-(3,5-Difluoro-4-methoxyphenyl)acetic acid.
Reduction: 2-(3,5-Difluoro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of the corresponding carboxylic acid. The difluoromethoxyphenyl group can also influence the compound’s reactivity and binding affinity to various receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-2-methoxyphenylboronic acid
- 3,5-Difluoro-4-methoxybenzaldehyde
- 2-(3,5-Difluoro-4-methoxyphenyl)ethanol
Uniqueness
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde is unique due to the presence of both the difluoromethoxyphenyl group and the acetaldehyde moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The difluoromethoxy group also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C9H8F2O2 |
|---|---|
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
2-(3,5-difluoro-4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H8F2O2/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h3-5H,2H2,1H3 |
Clave InChI |
KHVONEFBJIDFEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1F)CC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)



![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)

![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)





